

In Vivo Efficacy of SAR131675: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-SAR131675

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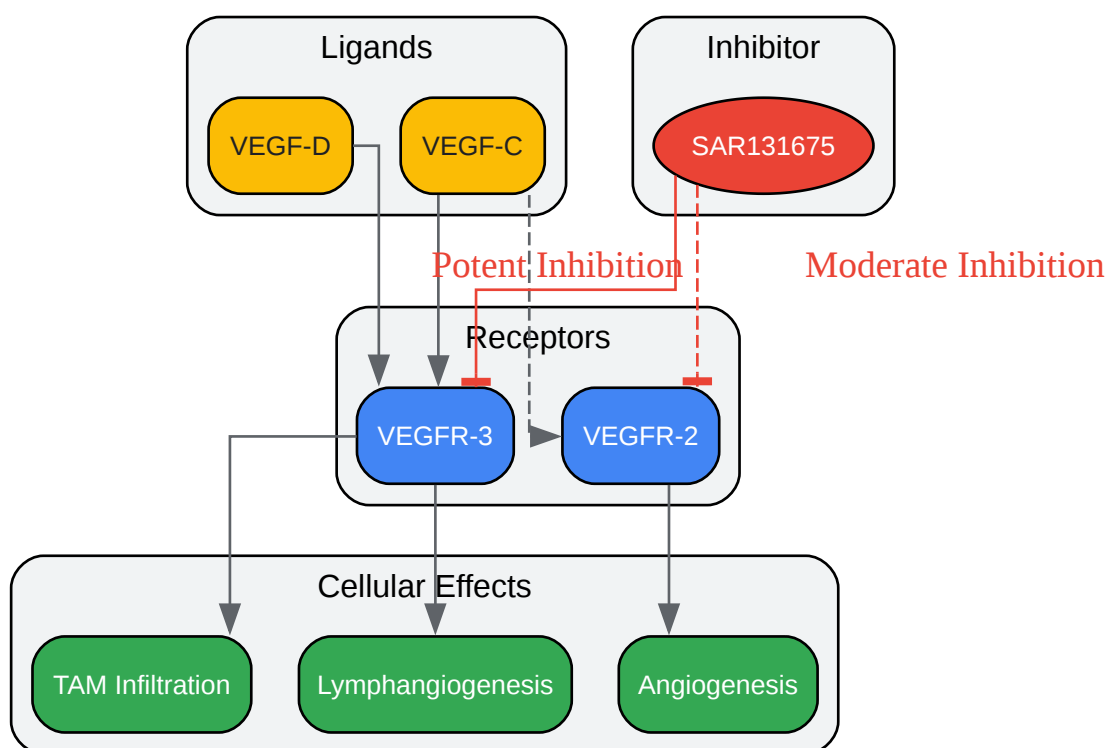
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of SAR131675, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. SAR131675 has demonstrated significant anti-tumor, anti-lymphangiogenic, and anti-metastatic activities in various preclinical models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

SAR131675 selectively inhibits VEGFR-3, a key receptor in the formation of lymphatic vessels (lymphangiogenesis).[1] It also exhibits moderate activity against VEGFR-2, a primary mediator of angiogenesis (blood vessel formation).[2][3] The primary ligands for VEGFR-3, VEGF-C and VEGF-D, play a crucial role in tumor lymphangiogenesis, which is often associated with metastasis to lymph nodes.[4] By blocking the VEGFR-3 signaling pathway, SAR131675 can inhibit the growth and spread of tumors. Furthermore, VEGFR-3 is expressed on tumor-associated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce TAM infiltration into tumors, thereby modulating the tumor microenvironment.[3][5]

Signaling Pathway of SAR131675 Action



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Caption: SAR131675 signaling pathway.

In Vivo Efficacy Studies: Data Summary

The in vivo anti-tumor efficacy of SAR131675 has been evaluated in several well-characterized animal models. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy in 4T1 Murine Mammary Carcinoma Model

Parameter	Vehicle Control	SAR131675 (30 mg/kg/day)	SAR131675 (100 mg/kg/day)	Reference
Tumor Volume Reduction	-	24% (p < 0.05)	50% (p < 0.001)	[6]
Lung Metastases	-	Significant Reduction	Significant Reduction	[6][7]
TAM Infiltration	-	-	Significant Reduction	[3]

Table 2: Efficacy in RIP1-Tag2 Transgenic Mouse Model of Pancreatic Neuroendocrine Tumors

Study Type	Parameter	Vehicle Control	SAR131675 (100 mg/kg/day)	Reference
Prevention Study	Reduction in Angiogenic Islets	-	42% (p < 0.001)	[4][6]
Intervention Study	Reduction in Tumor Burden	-	62% (p < 0.05)	[4][6]
Survival Study	Increased Survival	-	Significant Increase (p = 0.01)	[6]

Table 3: Efficacy in Murine Colorectal Cancer Liver Metastasis (CLM) Model

Parameter	Vehicle Control	SAR131675	Reference
Tumor Burden	-	Significant Reduction	[5] [8]
F4/80+ Macrophages in Liver	-	Significant Reduction	[5]
CD45+ Leukocytes in Liver (Day 22)	-	Significant Reduction	[5]

Table 4: Anti-Angiogenic and Anti-Lymphangiogenic Effects in Sponge Implant Model

Parameter	Vehicle Control	FGF2-Stimulated	SAR131675 (100 mg/kg/day) + FGF2	Reference
VEGFR-3 Levels	-	Increased	~50% Reduction	[2]
Hemoglobin Content	-	Increased	~50% Reduction	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key in vivo experiments cited.

4T1 Murine Mammary Carcinoma Model

- Animal Model: Female BALB/c mice.[\[6\]](#)
- Tumor Cell Implantation: 4T1 mammary carcinoma cells are implanted orthotopically into the mammary fat pads of the mice.[\[6\]](#)
- Treatment: Mice are treated orally with either vehicle or SAR131675 at doses of 30 and 100 mg/kg/day.[\[6\]](#) Treatment typically begins 5 days after implantation and continues for 21 days.[\[6\]](#)

- Efficacy Endpoints:
 - Tumor Volume: Measured regularly with calipers.[6]
 - Metastasis: Lungs are harvested at the end of the study, and the number of surface metastases is counted.[6]
 - Biomarker Analysis: Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA. [6] Lymph nodes can be assessed for osteopontin levels.[6]

RIP1-Tag2 Transgenic Mouse Model

- Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic neuroendocrine tumors.[6]
- Study Designs:
 - Prevention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 5 to week 10. The number of angiogenic islets is measured at 10 weeks.[4][6]
 - Intervention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 10 to week 12.5. Total tumor volume is calculated at the end of the treatment period.[4][6]
 - Survival Study: Daily treatment with vehicle or SAR131675 (100 mg/kg/day) starting from week 12. Survival is monitored over time.[6]
- Efficacy Endpoints: Number of angiogenic islets, tumor burden, and overall survival.[6]

Murine Colorectal Cancer Liver Metastasis (CLM) Model

- Animal Model: Mice undergo intrasplenic injection of colorectal cancer cells to induce liver metastasis.[5][8]
- Treatment: Daily treatment with SAR131675.[5][8]
- Efficacy Endpoints:

- Tumor Growth: Assessed at 10, 16, and 22 days post-tumor induction using stereology.[5][8]
- Immune Infiltrates: Tumor and liver tissues are analyzed by immunohistochemistry (IHC) and flow cytometry to assess immune cell populations.[5][8]

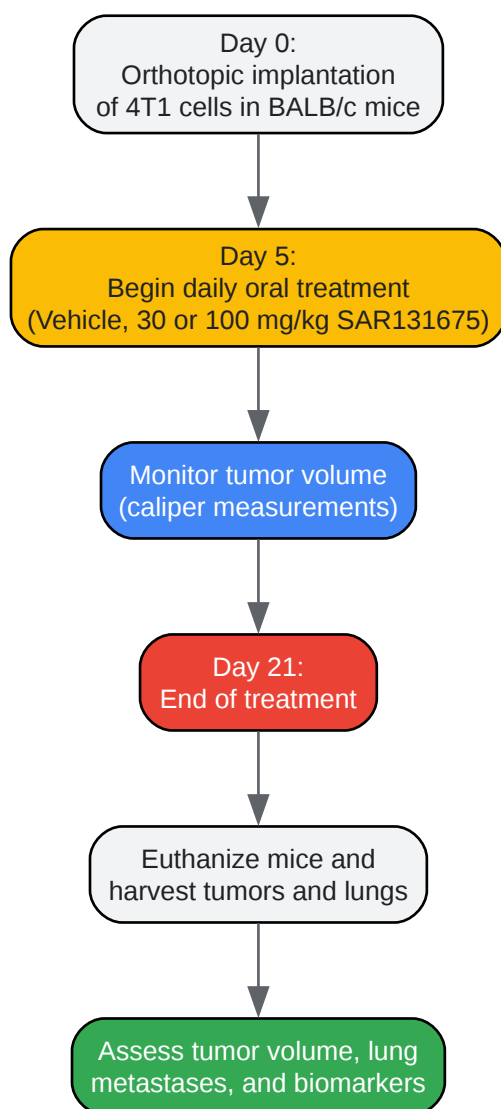
Sponge Implant Model for Angiogenesis and Lymphangiogenesis

- Animal Model: Mice are anesthetized, and sterile sponge disks impregnated with Fibroblast Growth Factor 2 (FGF2) or PBS are subcutaneously implanted on their backs.[4][6]
- Treatment: Daily oral treatment with SAR131675 (30, 100, and 300 mg/kg/day) starts on the day of sponge implantation.[4]
- Efficacy Endpoints: After 7 days, the sponges are removed and analyzed for:
 - Angiogenesis and Lymphangiogenesis: Evaluated by immunohistochemical staining with CD31 and LYVE-1 antibodies, respectively.[4]
 - VEGFR-3 Levels and Hemoglobin Content: Measured in the sponge lysates.[4]

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the study designs.

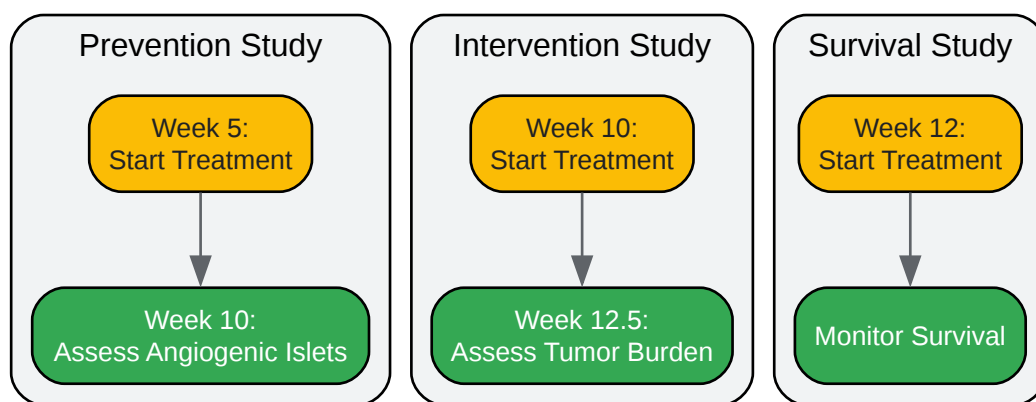
4T1 Mammary Carcinoma Experimental Workflow



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Caption: 4T1 Mammary Carcinoma Workflow.

RIP1-Tag2 Staged Intervention Workflow



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Caption: RIP1-Tag2 Staged Intervention Workflow.

Conclusion

The in vivo data for SAR131675 strongly support its role as a potent anti-tumor and anti-metastatic agent, primarily through the inhibition of VEGFR-3-mediated lymphangiogenesis and modulation of the tumor immune microenvironment. The consistent efficacy across multiple, distinct tumor models highlights its potential as a therapeutic candidate. It is important to note that despite these promising preclinical findings, the development of SAR131675 was discontinued during preclinical stages due to adverse metabolic effects.[7] Nevertheless, the studies on SAR131675 provide valuable insights into the therapeutic potential of selective VEGFR-3 inhibition in oncology.

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